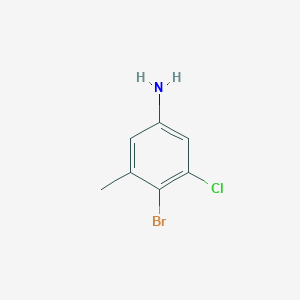

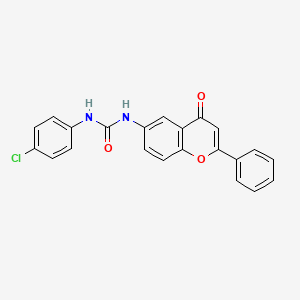

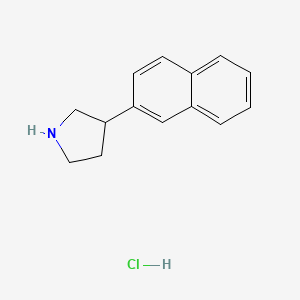

![molecular formula C7H6ClN3 B3015250 2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine CAS No. 1558140-29-6](/img/structure/B3015250.png)

2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine” is a heterocyclic compound . It belongs to the class of triazolopyridines, which are known for their versatile biological activities .

Synthesis Analysis

The synthesis of triazolopyridines can be achieved through various methods. One common approach involves the oxidative cyclization of N-(2-pyridyl)amidines . Another method involves the condensation of diamino-substituted pyrimidinones with orthoesters or chloroanhydrides .Aplicaciones Científicas De Investigación

Herbicidal Activity

Compounds derived from 2-Chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine, such as various substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, have been found to possess significant herbicidal activity against a broad spectrum of vegetation at low application rates. This indicates their potential use in agricultural weed management (Moran, 2003).

Synthesis of Explosive Compounds

This compound has been used in the synthesis of new 2-substituted 6,8-dinitro[1,2,4]triazolo[1,5- a ]pyridines, which contain explosophoric groups or their precursors. This showcases its role in the creation of compounds with potential applications in explosives (Bastrakov et al., 2021).

Pharmaceutical Synthesis

The chemical has been utilized in the synthesis of biologically important 1,2,4-triazolo[1,5-a]pyridines from N-(pyridin-2-yl)benzimidamides, demonstrating its role in the pharmaceutical industry for creating complex chemical structures (Zheng et al., 2014).

Crystal Engineering

1,2,4-Triazolo[1,5-a]pyridines, with 2-Chloro-5-methyl as a substituent, have been synthesized for their unique electronic and intermolecular interactional characteristics. These are significant for both pharmaceutical development and applications in crystal engineering (Chai et al., 2019).

Antifungal and Insecticidal Activities

Several sulfone derivatives containing a [1,2,4]triazolo[4,3-a]pyridine moiety, synthesized from this compound, have shown promising antifungal and insecticidal activities. This points to its potential use in pest control and agriculture (Xu et al., 2017).

Antioxidant Activity

Research on [1,2,4]triazolo[1,5-a]pyridine derivatives, potentially including this compound, has indicated significant antioxidant activity, highlighting its possible use in therapeutic applications (Smolsky et al., 2022).

Mecanismo De Acción

Target of Action

Triazole compounds, which include 2-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine, are known to interact with a variety of enzymes and receptors in the biological system .

Mode of Action

Triazole compounds are known to bind readily in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .

Biochemical Pathways

It is known that triazole compounds can act as inhibitors of various enzymes, affecting multiple biochemical pathways .

Pharmacokinetics

The synthesis of 1,2,4-triazolo[1,5-a]pyridines has been established under microwave conditions, which is a catalyst-free, additive-free, and eco-friendly method .

Result of Action

Triazole compounds have been reported to exhibit various biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .

Action Environment

The synthesis of 1,2,4-triazolo[1,5-a]pyridines has been established under microwave conditions, suggesting that the reaction environment can influence the synthesis of these compounds .

Propiedades

IUPAC Name |

2-chloro-5-methyl-[1,2,4]triazolo[1,5-a]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClN3/c1-5-3-2-4-6-9-7(8)10-11(5)6/h2-4H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBCFDOXAJDEWOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NC(=NN12)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

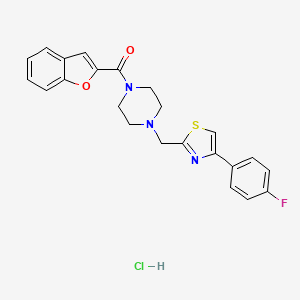

![2-((4-fluorophenyl)thio)-N-(2-(3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)acetamide](/img/structure/B3015168.png)

![4-[(Z)-2-chloro-1,2-diphenylethenyl]phenol](/img/structure/B3015180.png)

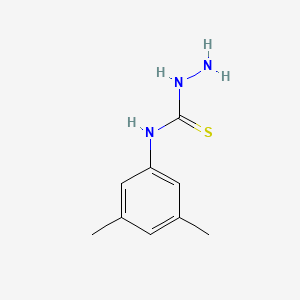

![2-({3-butyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)-N-[2-(propan-2-yl)phenyl]acetamide](/img/structure/B3015184.png)

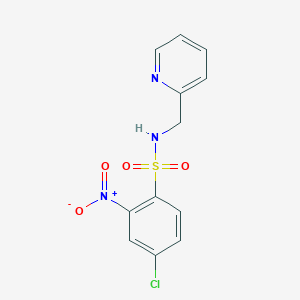

![(5-nitrofuran-2-yl)(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B3015186.png)

![3,4-difluoro-N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B3015190.png)